1,1-Diphenyl-2-(2-pyrazinyl)ethanol
Description
1,1-Diphenyl-2-(2-pyrazinyl)ethanol is a tertiary alcohol featuring a diphenyl group and a 2-pyrazinyl substituent. The pyrazine ring and aromatic substituents are critical for interactions with biological targets, as seen in related compounds .
Properties
CAS No. |
6705-32-4 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1,1-diphenyl-2-pyrazin-2-ylethanol |
InChI |
InChI=1S/C18H16N2O/c21-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)13-17-14-19-11-12-20-17/h1-12,14,21H,13H2 |
InChI Key |
UWJWUMXZPFAEIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC=CN=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-(2-pyrazinyl)ethanol typically involves the reaction of 2-pyrazinecarboxaldehyde with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Pyrazinecarboxaldehyde} + \text{Diphenylmethanol} \xrightarrow{\text{Catalyst}} \text{1,1-Diphenyl-2-(2-pyrazinyl)ethanol} ]
Industrial Production Methods
In an industrial setting, the production of 1,1-Diphenyl-2-(2-pyrazinyl)ethanol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-(2-pyrazinyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyrazinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1-Diphenyl-2-(2-pyrazinyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-(2-pyrazinyl)ethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
1,1-Diphenyl-2-(phenylsulfinyl)ethanol
- Structure : Replaces the 2-pyrazinyl group with a phenylsulfinyl moiety.
Oltipraz (5-(2-Pyrazinyl)-4-methyl-1,2-dithiole-3-thione)
Pyrazine-Based Antitubercular Compounds
Compounds with pyrazine cores, such as those in and , show potent activity against Mycobacterium tuberculosis (Mtb):
Key Insight: The 2-pyrazinyl group enhances antitubercular activity, but substituents on the pyrazine ring (e.g., ketones, dithioacetals) modulate potency. The absence of direct data for 1,1-Diphenyl-2-(2-pyrazinyl)ethanol necessitates further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
